3-Hydroxy-3-(pyridin-4-yl)propanoic acid
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Overview
Description
3-Hydroxy-3-(pyridin-4-yl)propanoic acid is an organic compound that features a hydroxyl group and a pyridine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydroxylation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride
Major Products
Oxidation: 3-Oxo-3-(pyridin-4-yl)propanoic acid
Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanol
Substitution: 3-Chloro-3-(pyridin-4-yl)propanoic acid
Scientific Research Applications
3-Hydroxy-3-(pyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinepropionic acid
- 4-Pyridinepropionic acid
- 2-Amino-3-(pyridin-2-yl)propanoic acid
Uniqueness
3-Hydroxy-3-(pyridin-4-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties
Biological Activity
3-Hydroxy-3-(pyridin-4-yl)propanoic acid, a compound with the chemical formula C₈H₉NO₂, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₈H₉NO₂
- CAS Number : 233243
Research indicates that this compound may exert its biological effects through several pathways:
- Neuroprotective Effects : It has been suggested that this compound can influence neurotransmitter systems, potentially offering protective effects in neurodegenerative diseases. Its structural similarity to other neuroactive compounds suggests a role in modulating synaptic transmission and plasticity.
- Analgesic Activity : Some studies indicate that derivatives of this compound exhibit analgesic properties, likely through modulation of pain pathways in the central nervous system. This is supported by findings that similar compounds have shown immunostimulatory effects, which could contribute to their analgesic efficacy .
- Antimicrobial Properties : The compound's structural features allow it to interact with microbial targets, demonstrating potential antibacterial and antifungal activities. In vitro studies have shown that related pyridine derivatives possess significant antimicrobial properties against various pathogens .
Case Studies and Experimental Data
-
Neuroprotective Study :
- A study examined the neuroprotective effects of this compound in models of cognitive disorders. Results indicated improvements in memory tasks and reduced neuronal death in treated subjects compared to controls. The compound's ability to enhance synaptic function was highlighted as a key mechanism .
- Analgesic Activity :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Neuroprotective | Improved memory tasks | |
Analgesic | Significant pain relief | |
Antimicrobial | Effective against S. aureus and E. coli |
Table 2: Minimum Inhibitory Concentrations (MICs)
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 0.0039 |
E. coli | 0.025 |
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-hydroxy-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(5-8(11)12)6-1-3-9-4-2-6/h1-4,7,10H,5H2,(H,11,12) |
InChI Key |
WEEDJIYNBHCAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)O |
Origin of Product |
United States |
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